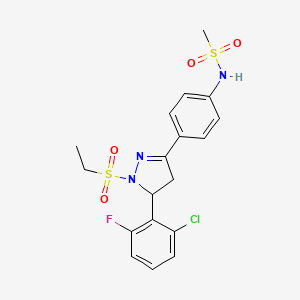
N-(4-(5-(2-chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-(2-chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClFN3O4S2 and its molecular weight is 459.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(2-chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(2-chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Interactions
Catalytic Asymmetric Addition
A study demonstrated the catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitated by chiral phosphoric acid, enabling access to compounds with sulfone and fluorine, incorporating contiguous quaternary stereocenters with high stereoselectivities. This process highlights the utility in synthesizing biorelevant molecules (Bhosale et al., 2022).
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals insights into molecular conformations and hydrogen bonding. These studies provide a foundational understanding of how subtle changes in molecular structure can influence the overall molecular architecture and interactions, which is crucial for designing molecules with desired biological or chemical properties (Sagar et al., 2017).
Fluorination Methods
A novel method for the selective fluorination of substituted methanols, using methanesulfonyl fluoride and cesium fluoride modified with crown ethers, showcases the chemical versatility and utility in synthesizing complex fluorinated molecules. This technique underscores the importance of developing new chemical methodologies to access fluorinated compounds, which are highly valuable in pharmaceutical and materials science (Makino & Yoshioka, 1987).
Fluoroalkylation and Sulfonation
Efficient Synthesis of Disulfone Derivatives
Research on synthesizing α-(fluoro/chloro/methoxy)disulfonylmethane derivatives through a new C–S bond-forming strategy reveals a promising approach for preparing versatile substituted methyl synthons. This work contributes to the broader field of synthetic organic chemistry by providing efficient methods to access complex sulfone and fluorine-containing compounds (Prakash et al., 2010).
Regio- and Enantioselective Allylic Alkylation
Studies on iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane achieving high regio- and enantioselectivity highlight advanced techniques in catalysis. These methods enable the synthesis of enantiopure compounds, which are crucial for the development of drugs and materials with specific optical properties (Liu et al., 2009).
properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O4S2/c1-3-29(26,27)23-17(18-14(19)5-4-6-15(18)20)11-16(21-23)12-7-9-13(10-8-12)22-28(2,24)25/h4-10,17,22H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURDWAIPGATOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


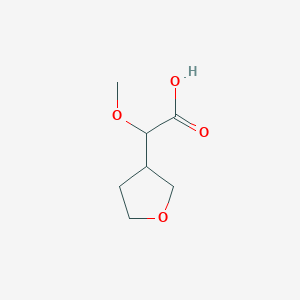
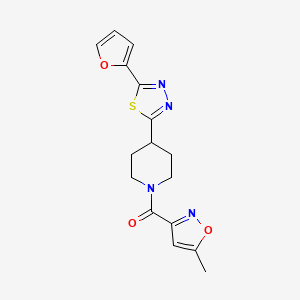
![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
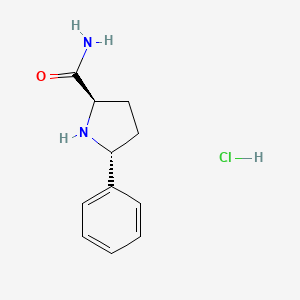
amino}propanoic acid](/img/structure/B2383128.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)
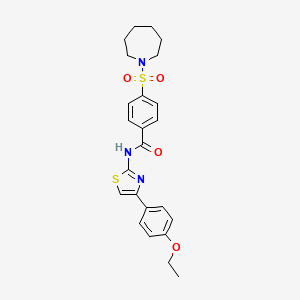
![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)
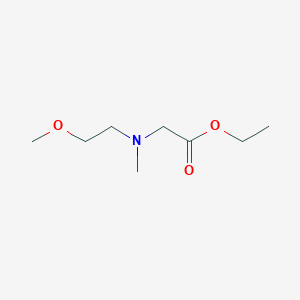
![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)